

# In-Depth Technical Guide: Toxicological and Safety Profile of Aviglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Aviglycine hydrochloride |           |
| Cat. No.:            | B1665844                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Aviglycine hydrochloride, a potent inhibitor of ethylene biosynthesis, is utilized as a plant growth regulator. This technical guide provides a comprehensive overview of its toxicological and safety profile, drawing from a range of non-clinical studies. The data presented herein are intended to inform researchers, scientists, and drug development professionals on the potential risks associated with this compound. Aviglycine hydrochloride exhibits low acute toxicity via oral and dermal routes. Sub-chronic and chronic studies have identified the liver, kidneys, and testes as target organs at higher dose levels. It is not considered to be genotoxic based on a standard battery of in vitro and in vivo assays. While a carcinogenicity study in rats showed an increase in certain tumors, a genotoxic mechanism is not considered to be the underlying cause. Developmental toxicity studies in rabbits have established a No-Observed-Adverse-Effect-Level (NOAEL). This guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal studies, and includes visualizations of relevant pathways and workflows to facilitate a thorough understanding of the toxicological properties of Aviglycine hydrochloride.

# **Acute Toxicity**

**Aviglycine hydrochloride** demonstrates a low order of acute toxicity in studies conducted via oral, dermal, and inhalation routes.



**Data Presentation** 

| Study                           | Species    | Route      | Parameter         | Value               | Toxicity<br>Category | Reference |
|---------------------------------|------------|------------|-------------------|---------------------|----------------------|-----------|
| Acute Oral<br>Toxicity          | Rat        | Oral       | LD50              | >5,000<br>mg/kg bw  | IV                   | [1][2]    |
| Acute Oral<br>Toxicity          | Mouse      | Oral       | LD50              | 500 mg/kg<br>bw     | Ш                    |           |
| Acute Dermal Toxicity           | Rat        | Dermal     | LD50              | >2,000<br>mg/kg bw  | III                  | [1][2]    |
| Acute<br>Inhalation<br>Toxicity | Rat        | Inhalation | LC50 (4-<br>hour) | >5.0 mg/L<br>air    | IV                   | [1][2]    |
| Primary<br>Eye<br>Irritation    | Rabbit     | Ocular     | -                 | Not<br>irritating   | IV                   | [1]       |
| Primary<br>Dermal<br>Irritation | Rabbit     | Dermal     | -                 | Not<br>irritating   | IV                   | [1]       |
| Dermal<br>Sensitizatio<br>n     | Guinea Pig | Dermal     | -                 | Not a<br>sensitizer | -                    | [1]       |

# **Experimental Protocols**

- Test System: Sprague-Dawley rats, typically 5 males and 5 females per group.
- Administration: A single dose of Aviglycine hydrochloride was administered by oral gavage.
- Dosage: A limit test at 5,000 mg/kg body weight was conducted.



- Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
- Test System: Wistar rats, typically 5 males and 5 females per group.
- Administration: A single dose of Aviglycine hydrochloride was applied to a shaved area of the back (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours.
- Dosage: A limit test at 2,000 mg/kg body weight was conducted.
- Observations: Animals were observed for mortality, clinical signs of toxicity, dermal irritation, and changes in body weight for 14 days. A gross necropsy was performed at the end of the study.

## **Sub-chronic and Chronic Toxicity**

Repeated dose studies have identified the liver, kidneys, and testes as potential target organs for **Aviglycine hydrochloride** toxicity at higher doses.

#### **Data Presentation**



| Study                                 | Species | Duration | Route          | NOAEL                        | LOAEL                             | Key<br>Findings<br>at<br>LOAEL                                                | Referen<br>ce |
|---------------------------------------|---------|----------|----------------|------------------------------|-----------------------------------|-------------------------------------------------------------------------------|---------------|
| Sub-<br>chronic<br>Oral<br>Toxicity   | Rat     | 90-day   | Oral<br>(diet) | 0.4<br>mg/kg/da<br>y         | Not<br>clearly<br>establish<br>ed | Increase d incidence of periportal hepatoce Ilular vacuolati on in the liver. |               |
| Sub-<br>chronic<br>Oral<br>Toxicity   | Mouse   | 90-day   | Oral<br>(diet) | -                            | -                                 | Transient liver and kidney effects at high doses.                             |               |
| Sub-<br>chronic<br>Oral<br>Toxicity   | Dog     | 90-day   | Oral<br>(diet) | -                            | -                                 | Not<br>specified                                                              |               |
| Sub-<br>chronic<br>Dermal<br>Toxicity | Rabbit  | 21-day   | Dermal         | 1,000<br>mg/kg/da<br>y (HDT) | >1,000<br>mg/kg/da<br>y           | No<br>significan<br>t<br>treatment<br>-related<br>effects.                    | [2]           |



| Chronic<br>Toxicity/<br>Carcinog<br>enicity | Rat | 2-year | Oral<br>(diet) | - | - | Histopath ological changes in the testes. |
|---------------------------------------------|-----|--------|----------------|---|---|-------------------------------------------|
|---------------------------------------------|-----|--------|----------------|---|---|-------------------------------------------|

### **Experimental Protocols**

- Test System: Sprague-Dawley rats (number of animals per sex per group not specified in available literature).
- Administration: Aviglycine hydrochloride was administered via the diet for 90 days.
- Dose Levels: Multiple dose levels were tested.
- Observations: Included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.
- Histopathology: A comprehensive examination of tissues was performed, with a focus on the liver and kidneys. Findings included periportal hepatocellular vacuolation.

# Genotoxicity

**Aviglycine hydrochloride** has been evaluated in a standard battery of genotoxicity tests and is not considered to be genotoxic.

#### **Data Presentation**



| Assay                                                                   | Test System                                                                | Metabolic<br>Activation | Result   | Reference |
|-------------------------------------------------------------------------|----------------------------------------------------------------------------|-------------------------|----------|-----------|
| Bacterial<br>Reverse<br>Mutation Assay<br>(Ames Test)                   | Salmonella<br>typhimurium<br>strains (specific<br>strains not<br>detailed) | With and without<br>S9  | Negative |           |
| In vitro  Mammalian Cell  Gene Mutation  Assay (Mouse  Lymphoma  Assay) | L5178Y mouse<br>lymphoma cells                                             | With and without<br>S9  | Negative |           |
| In vivo Mammalian Erythrocyte Micronucleus Test                         | Mouse bone<br>marrow                                                       | N/A                     | Negative | _         |

# **Experimental Protocols**

- Test System: Histidine-requiring strains of Salmonella typhimurium.
- Method: The test compound was incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 mix). The number of revertant colonies (bacteria that regained the ability to synthesize histidine) was counted.
- Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.





Click to download full resolution via product page

Ames Test Experimental Workflow.

# Carcinogenicity



A long-term study in rats was conducted to assess the carcinogenic potential of **Aviglycine hydrochloride**. While an increased incidence of certain tumors was observed, it was concluded that a genotoxic mechanism was unlikely.

**Data Presentation** 

| Study               | Species | Duration | Route       | Key<br>Findings                                                                       | Conclusio<br>n                                        | Reference |
|---------------------|---------|----------|-------------|---------------------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Carcinogen<br>icity | Rat     | 2-year   | Oral (diet) | Decreased<br>body<br>weight and<br>histopathol<br>ogical<br>changes in<br>the testes. | Not likely<br>to be<br>carcinogeni<br>c to<br>humans. |           |

# **Experimental Protocol**

- Test System: Sprague-Dawley rats (number of animals not specified).
- Administration: Aviglycine hydrochloride was administered in the diet for two years.
- Dose Levels: Multiple dose levels were used.
- Observations: Included clinical signs, body weight, food consumption, and survival.
- Histopathology: A complete histopathological examination of all organs and tissues was performed on all animals.

## **Reproductive and Developmental Toxicity**

**Aviglycine hydrochloride** has been evaluated for its potential to cause reproductive and developmental toxicity.

## **Data Presentation**



| Study                                  | Species | Route            | NOAEL                                                                        | LOAEL                                                                        | Key<br>Findings<br>at LOAEL                                                                                                                                | Reference |
|----------------------------------------|---------|------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Two-<br>Generation<br>Reproducti<br>on | Rat     | Oral (diet)      | Parental: 0.8 mg/kg/day Reproducti ve: 4.0 mg/kg/day Neonatal: 2.5 mg/kg/day | Parental: Not specifiedR eproductiv e: Not specifiedN eonatal: 4.0 mg/kg/day | Reductions in body weight, changes in organ weights, increased incidence of microscopi c findings in parents. Decreased pup viability and retarded growth. | [2]       |
| Developme<br>ntal<br>Toxicity          | Rabbit  | Oral<br>(gavage) | Maternal:<br>0.4<br>mg/kg/day<br>Developme<br>ntal: 0.4<br>mg/kg/day         | Maternal:<br>Not<br>specifiedD<br>evelopmen<br>tal: Not<br>specified         | Reduced maternal body weight gain and food consumptio n. Reduced fetal body weights. No evidence of teratogenic ity.                                       | [2]       |





| Developme        |     | Oral     | Maternal &<br>Developme | Maternal &<br>Developme | No<br>evidence of   | <b>10</b> 3 |
|------------------|-----|----------|-------------------------|-------------------------|---------------------|-------------|
| ntal<br>Toxicity | Rat | (gavage) | ntal: 4.0<br>mg/kg/day  | ntal: 8.06<br>mg/kg/day | teratogenic<br>ity. | [2]         |

### **Experimental Protocols**

- Test System: Wistar rats.
- Administration: Aviglycine hydrochloride was administered continuously in the diet to F0
  parental animals before mating, during mating, gestation, and lactation. The F1 generation
  was exposed from weaning through maturity, mating, and production of the F2 generation.
- Observations: Parental animals were observed for clinical signs, body weight, food consumption, and reproductive performance (mating, fertility, gestation length, parturition, and lactation). Pups were evaluated for viability, body weight, sex ratio, and any developmental abnormalities.
- Test System: New Zealand White rabbits.
- Administration: Aviglycine hydrochloride was administered by oral gavage to pregnant does during the period of organogenesis.
- Observations: Does were observed for clinical signs, body weight, and food consumption. At termination, uterine contents were examined, and fetuses were evaluated for external, visceral, and skeletal abnormalities.

# **Mechanism of Action and Toxicological Pathways**

The primary mechanism of action of **Aviglycine hydrochloride** is the inhibition of ethylene biosynthesis in plants through the competitive inhibition of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase. In mammals, it has been proposed that **Aviglycine hydrochloride** may inactivate an enzyme involved in the formation of the essential amino acid L-cysteine.





Click to download full resolution via product page

Inhibition of Ethylene Biosynthesis by Aviglycine HCl.

#### Conclusion

Aviglycine hydrochloride possesses a low acute toxicity profile. The primary toxicological concerns identified in repeated-dose animal studies are effects on the liver, kidneys, and testes at high dose levels. The compound is not genotoxic. While a carcinogenicity study in rats showed some tumor formation, it is not believed to be mediated by a genotoxic mechanism, suggesting a threshold effect. Developmental toxicity studies have established clear NOAELs. The available data provide a robust basis for the risk assessment of Aviglycine hydrochloride. Further research into the specific mechanisms of toxicity in mammalian systems would be beneficial for a more complete understanding of its safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Historical control data on embryo-fetal development toxicity studies in rabbits [cjpt.magtechjournal.com]



• To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological and Safety Profile of Aviglycine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665844#toxicological-and-safety-profile-of-aviglycine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com